molecular formula C17H13NO3 B8006736 3-Acetyl-1-phenylquinoline-2,4-dione

3-Acetyl-1-phenylquinoline-2,4-dione

Cat. No.: B8006736
M. Wt: 279.29 g/mol
InChI Key: HDLDMIWLRYLGRZ-UHFFFAOYSA-N
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Description

3-Acetyl-1-phenylquinoline-2,4-dione is a chemical compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel bioactive molecules. While direct studies on this specific compound are limited, its core structure is closely related to quinoline-2,4-dione derivatives that have demonstrated promising biological activities. For instance, structurally similar 3-benzylidene-1-phenylquinoline-2,4(1H,3H)-dione derivatives have been synthesized using green chemistry methods and shown to possess potent antibacterial and antifungal properties, with some compounds outperforming standard drugs like ciprofloxacin and miconazole in vitro . Furthermore, the 3-acetyl functional group on the quinoline ring is a key synthetic handle, as seen in other research where 3-acetyl-4-hydroxyquinolin-2(1H)-one was used to synthesize novel quinoline-pyrimidine hybrid compounds . These hybrids exhibited potent in vitro cytotoxic activity against human cancer cell lines, such as hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB), with some candidates demonstrating IC50 values in the low micromolar range and favorable drug-likeness properties in predictive models . This suggests that this compound itself is a valuable precursor for generating chemical libraries aimed at drug discovery, particularly in the search for new anticancer and antimicrobial agents. The compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-acetyl-1-phenylquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLDMIWLRYLGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Screening and Reaction Kinetics

Comparative studies using PPA, p-toluenesulfonic acid (PTSA), and zeolites under solvent-free conditions reveal PPA’s superiority, attributed to:

CatalystYield (%)Reaction Time (h)Temperature (°C)
PPA82190
PTSA652110
Zeolite483130

Data adapted from Friedländer syntheses of analogous quinolines. Elevated temperatures with alternative catalysts promote side reactions, such as over-oxidation of acetyl groups, underscoring PPA’s efficiency.

Solvent-Free Versus Traditional Reflux Methods

A green metrics comparison highlights the advantages of solvent-free protocols:

ParameterSolvent-Free (PPA)Ethanol Reflux
E-factor0.875.32
Atom Economy (%)89.476.8
Energy Consumption (kJ/mol)120280

E-factor = (mass of waste)/(mass of product). Lower values indicate greener processes.

Post-Synthetic Modifications: Introducing the Acetyl Group

While direct synthesis of this compound remains undocumented, acetylation of preformed quinolines offers a viable pathway. The Claisen-Schmidt condensation, employed in synthesizing 3-acetyl-4-methoxy-1-phenylquinoline-2(1H)-one, provides a model:

  • Base-catalyzed condensation between quinoline-2,4-dione and acetyl chloride in n-butanol.

  • Microwave-assisted acceleration reducing reaction time from 8 hours to 30 minutes.

Characterization data for analogous compounds include:

  • ¹H NMR : δ 2.8 ppm (s, 3H, COCH₃), 7.2–8.1 ppm (m, aromatic protons).

  • IR : 1651 cm⁻¹ (α,β-unsaturated ketone), 1598 cm⁻¹ (amide C=O).

Deep Eutectic Solvents (DES) in Sustainable Synthesis

Emerging methodologies utilizing DES (e.g., choline chloride-urea mixtures) demonstrate promise for quinoline derivatives. A one-pot synthesis of 4-(7-amino-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one achieved 78% yield at 60°C within 4 hours, with DES recyclability over five cycles without significant activity loss. Key benefits:

  • Reduced toxicity compared to conventional solvents.

  • Enhanced mass transfer due to DES’s high ionic conductivity.

Analytical Validation and Computational Modeling

Spectroscopic Characterization

  • FT-IR : Diagnostic bands for this compound should include ~1680 cm⁻¹ (C=O stretch of dione), ~1665 cm⁻¹ (acetyl C=O), and 1570 cm⁻¹ (quinoline C=N).

  • ¹³C NMR : Predicted signals at δ 190–200 ppm (dione carbonyls), δ 205–210 ppm (acetyl carbonyl), and δ 145–160 ppm (quinoline carbons).

DFT-Guided Optimization

CAM-B3LYP/6-311G(d,p) calculations predict the target compound’s nonlinear optical (NLO) properties, with hyperpolarizability (β) values exceeding those of urea, suggesting applications in photonic materials .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-1-phenylquinoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and are used in drug development .

Scientific Research Applications

Pharmacological Applications

3-Acetyl-1-phenylquinoline-2,4-dione has shown promise in several areas of pharmacology:

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, modifications of the quinoline structure have been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics . The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in antibiotic development.
  • Anticancer Properties : Quinoline derivatives, including this compound, have been investigated for their anticancer activities. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Synthetic Methodologies

The synthesis of this compound can be achieved through several chemical reactions:

  • Friedländer Synthesis : This method involves the condensation of an amino ketone with a carbonyl compound to form the quinoline ring. The process is well-documented and allows for the introduction of various substituents at different positions on the quinoline structure .
  • Cross-Coupling Reactions : Advanced synthetic techniques like cross-coupling reactions have been employed to create derivatives with enhanced biological activity. These methods facilitate the introduction of functional groups that can improve the pharmacological profile of the compound .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

StudyFocusFindings
Antimicrobial ActivityThe compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing enhanced potency compared to standard drugs.
Anticancer ActivityQuinoline derivatives demonstrated significant cytotoxic effects on various cancer cell lines, suggesting potential for further development as anticancer agents.
Synthetic PathwaysThe study detailed novel synthetic routes for producing functionalized quinolines, expanding the library of available compounds for biological testing.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-phenylquinoline-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes and exhibiting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Azidoquinoline-2,4-diones
  • Example: 3-Azido-3-butylquinoline-2,4(1H,3H)-dione (5A) .
  • Key Differences : The azido group (-N₃) at C3 enables participation in copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes, forming triazole derivatives. This reactivity is absent in 3-acetyl derivatives due to the electron-withdrawing acetyl group.
  • Synthesis : Generated via sodium azide substitution of 3-chloro precursors in DMF .
3-Amino Derivatives
  • Example: 3-(Butylamino)-3-phenyl-1H-quinoline-2,4-dione .
  • Key Differences: The amino group (-NH-) at C3 enhances nucleophilicity, enabling further alkylation or acylation. In contrast, the acetyl group stabilizes the molecule via conjugation, reducing reactivity toward nucleophiles.
  • Applications: Amino derivatives are intermediates for bioactive molecules, whereas acetyl derivatives may serve as stable scaffolds for drug design.
Triazole-Fused Derivatives
  • Example: 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4-dione (3Aa) .
  • Key Differences: Triazole rings introduce planar rigidity and hydrogen-bonding capacity, enhancing intermolecular interactions in crystal lattices.
Quinazoline-2,4-diones
  • Example : N1-Allyl-N3-benzoylquinazoline-2,4-dione [18a] .
  • Key Differences: Quinazoline-diones (two nitrogen atoms in the bicyclic core) exhibit distinct electronic properties compared to quinoline-diones (one nitrogen). The acetyl group in quinoline-diones may lead to different dipole moments and solubility profiles .

Physicochemical Properties

Property 3-Acetyl-1-phenylquinoline-2,4-dione 3-Azidoquinoline-2,4-dione 3-Aminoquinoline-2,4-dione
Polarity Moderate (acetyl group) High (azido group) Moderate (amino group)
Reactivity Low (stable acetyl) High (click chemistry) Moderate (nucleophilic NH)
Synthetic Yield Not reported 43–85% 20–60%
Crystallinity Likely lower High (triazole derivatives) Variable

Q & A

Q. What are the standard synthetic routes for preparing 3-Acetyl-1-phenylquinoline-2,4-dione and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, 3-acetyl-2-methyl-4-phenylquinoline reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (KOH) at room temperature. The product is purified via column chromatography (ethyl acetate/hexane) and recrystallized from acetone, yielding ~72% purity . Analog synthesis can involve varying aldehydes to introduce diverse substituents (e.g., 4-chloro or methoxy groups) .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Key techniques include:

  • 1H/13C NMR : Proton environments (e.g., acetyl groups at δ 2.33–2.37 ppm) and aromatic systems are resolved using 500 MHz instruments in CDCl3 or DMSO-d6 .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (1682–1716 cm⁻¹) and acetyl moieties (2124 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves π–π interactions (centroid distances: 3.428–3.770 Å) and molecular packing .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

  • Catalyst Screening : Replace KOH with milder bases (e.g., NaOH) to reduce side reactions .
  • Solvent Optimization : Use polar aprotic solvents (DMF) for Pd-catalyzed cross-coupling to introduce aryl groups, achieving 55–60% yields .
  • Reaction Time : Extend stirring beyond 12 hours to ensure complete condensation .

Q. How do π–π interactions influence the crystallographic properties of quinoline-2,4-dione derivatives?

Intermolecular π–π stacking between phenyl and quinoline rings stabilizes the crystal lattice, with centroid distances <3.8 Å. These interactions are critical for predicting solubility and solid-state reactivity. Refinement using SHELXL software (via Hirshfeld surface analysis) can quantify these interactions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Multi-Technique Validation : Cross-validate NMR/IR data with HRMS (e.g., m/z 371.1139 for [M+H]+) to confirm molecular weight .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent positioning .
  • Single-Crystal X-ray Diffraction : Resolve disputes over regiochemistry or stereochemistry .

Q. What strategies enable the introduction of diverse substituents into the quinoline-2,4-dione scaffold?

  • Suzuki-Miyaura Coupling : Use Pd(PPh3)4 with arylboronic acids to introduce fluorophenyl or methoxyphenyl groups at specific positions (e.g., 4-chloro-3-(4-fluorophenyl) derivatives) .
  • Aldehyde Variation : Modify Claisen-Schmidt conditions with substituted benzaldehydes (e.g., 4-chloro, 3-methoxy) to generate analogs .

Q. What are the challenges in refining crystal structures of quinoline-2,4-dione derivatives?

  • Disorder Handling : Use SHELXL’s PART instruction to model disordered acetyl or phenyl groups .
  • Hydrogen Placement : Apply riding models (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) for non-polar H atoms .

Methodological Considerations

  • Synthesis : Prioritize Claisen-Schmidt for simplicity or Pd-catalyzed cross-coupling for regioselectivity .
  • Characterization : Combine NMR (structural), IR (functional groups), and X-ray (packing) for comprehensive analysis .
  • Troubleshooting : Use computational tools (e.g., Mercury for crystallography) to resolve data mismatches .

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